molecular formula C13H13NOS B2650777 N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide CAS No. 2196444-08-1

N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide

Cat. No.: B2650777
CAS No.: 2196444-08-1
M. Wt: 231.31
InChI Key: GSOSYAKWXAFTOL-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzothiophenes.

Scientific Research Applications

N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both a benzothiophene ring and a prop-2-enamide moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-13(15)14-8-7-11-9-10-5-3-4-6-12(10)16-11/h2-6,9H,1,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOSYAKWXAFTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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